4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

描述

Overview and Significance of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine

This compound represents a structurally complex organic compound that has gained substantial attention in contemporary pharmaceutical research due to its role as a key synthetic intermediate. The compound, bearing Chemical Abstracts Service registry number 190728-25-7, demonstrates exceptional significance in the development of targeted therapeutic agents, particularly those designed to inhibit specific receptor tyrosine kinases. The molecular architecture of this compound features a quinoline ring system substituted with methoxy groups at positions 6 and 7, connected via an ether bridge to an aniline moiety, creating a scaffold that exhibits favorable pharmacological properties.

The compound serves as a crucial building block in the synthesis of cabozantinib, a clinically approved anticancer agent that targets multiple receptor tyrosine kinases including vascular endothelial growth factor receptors, mesenchymal epithelial transition factor, and AXL receptor tyrosine kinase. This therapeutic connection underscores the compound's pharmaceutical importance and explains the extensive research focus on optimizing its synthesis and characterization. Beyond its pharmaceutical applications, this compound demonstrates utility in diverse research applications including biological investigations, material science developments, and environmental monitoring systems.

The structural features of this compound contribute to its versatility as a research tool. The presence of both electron-donating methoxy groups and the electron-rich aniline functionality creates a compound with distinctive electronic properties that can be exploited in various chemical transformations. The quinoline moiety provides a rigid aromatic framework that can participate in π-π interactions and hydrogen bonding, while the aniline group offers nucleophilic reactivity for further chemical modifications.

Historical Context and Discovery

The development and characterization of this compound emerged from extensive research into quinoline-based pharmaceutical intermediates during the early 21st century. The compound was first registered in chemical databases in 2011, with initial structural elucidation and property characterization occurring as part of broader medicinal chemistry programs focused on developing novel anticancer therapeutics. The historical significance of this compound is intrinsically linked to the development of cabozantinib, which received regulatory approval from the United States Food and Drug Administration under the trade names Cometriq and Cabometyx for treating specific cancer types.

The synthetic methodologies for preparing this compound have evolved considerably since its initial discovery. Early synthetic approaches focused on coupling reactions between 4-chloro-6,7-dimethoxyquinoline and 4-aminophenol under basic conditions, utilizing various solvents and reaction conditions to optimize yield and purity. These foundational studies established the basic synthetic framework that continues to guide current preparation methods.

Patent literature documents reveal that significant industrial interest in this compound developed during the 2010s, with multiple pharmaceutical companies and research institutions filing patent applications describing improved synthetic processes and purification methods. These patent filings reflect the commercial importance of this compound as a pharmaceutical intermediate and demonstrate the ongoing efforts to develop more efficient and scalable production methods.

The compound's historical development also reflects broader trends in pharmaceutical research toward targeted therapies. As understanding of receptor tyrosine kinase signaling pathways advanced, the need for specific chemical scaffolds that could selectively inhibit these targets became increasingly important. This compound emerged as a particularly valuable intermediate because its structural features could be readily modified to tune selectivity and potency against various kinase targets.

Research Objectives and Scope

Contemporary research involving this compound encompasses multiple interconnected objectives that span pharmaceutical development, synthetic methodology optimization, and fundamental chemical characterization. Primary research objectives include developing more efficient and environmentally sustainable synthetic routes, characterizing the compound's reactivity patterns for derivative synthesis, and exploring novel applications beyond its established role as a pharmaceutical intermediate.

Pharmaceutical development research focuses extensively on utilizing this compound as a versatile scaffold for designing new therapeutic agents. Researchers investigate structure-activity relationships by systematically modifying the compound's functional groups to optimize binding affinity and selectivity toward specific biological targets. These studies contribute to the broader understanding of how quinoline-based structures interact with protein targets and inform the design of next-generation therapeutics.

Synthetic methodology research aims to address current limitations in the compound's preparation, particularly regarding reaction efficiency, waste reduction, and scalability for industrial production. Current investigations explore alternative synthetic pathways, novel catalytic systems, and improved purification techniques that can enhance overall process economics while maintaining product quality. These efforts include developing continuous flow synthesis methods, investigating green chemistry approaches, and optimizing crystallization conditions for different polymorphic forms.

The scope of current research extends into material science applications, where this compound serves as a building block for advanced materials with enhanced properties. Researchers investigate incorporating this compound into polymer matrices to improve thermal stability and mechanical strength, as well as developing fluorescent probes for cellular imaging applications. Environmental research applications focus on utilizing the compound's unique chemical properties for detecting specific pollutants and monitoring environmental health parameters.

Research scope also encompasses fundamental studies of the compound's chemical reactivity and physical properties. These investigations provide essential data for predicting behavior under various reaction conditions and guide the development of new synthetic transformations. Spectroscopic characterization studies continue to refine understanding of the compound's electronic structure and molecular dynamics, contributing to more accurate computational models for drug design applications.

属性

IUPAC Name |

4-(6,7-dimethoxyquinolin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-20-16-9-13-14(10-17(16)21-2)19-8-7-15(13)22-12-5-3-11(18)4-6-12/h3-10H,18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEQRXJATQUJSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469172 | |

| Record name | 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190728-25-7 | |

| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190728-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6,7-DIMETHOXY-QUINOLIN-4-YLOXY)-PHENYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

The primary targets of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine are the vascular endothelial growth factor receptor 2 (VEGFR2) and the platelet-derived growth factor receptor alpha (PDGFRα). These receptors play crucial roles in angiogenesis and cell proliferation, respectively.

Mode of Action

This compound interacts with its targets by binding to the active sites of VEGFR2 and PDGFRα. This binding inhibits the activation of these receptors, preventing the downstream signaling pathways that lead to angiogenesis and cell proliferation.

Biochemical Pathways

Upon binding to VEGFR2 and PDGFRα, this compound disrupts several biochemical pathways. The inhibition of VEGFR2 blocks the VEGF signaling pathway, which is primarily responsible for angiogenesis. Similarly, the inhibition of PDGFRα disrupts the PDGF signaling pathway, which plays a key role in cell proliferation.

Pharmacokinetics

As a synthetic compound, it is expected to have been designed for optimal absorption, distribution, metabolism, and excretion to ensure its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of angiogenesis and cell proliferation. This can lead to the suppression of tumor growth, as these processes are crucial for tumor development and progression.

生物活性

4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

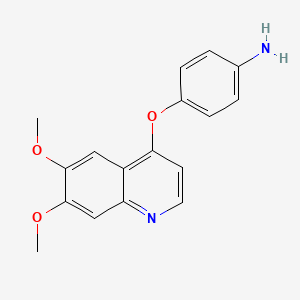

Chemical Structure

The compound can be represented by the following chemical structure:

The biological activity of this compound primarily relates to its role as an inhibitor of specific kinases involved in cancer progression. Notably, it targets the AXL kinase, which is overexpressed in various cancers and is associated with tumor proliferation, survival, and metastasis.

Key Mechanisms:

- AXL Kinase Inhibition : The compound has been shown to effectively inhibit AXL kinase activity, leading to reduced tumor growth and metastasis in preclinical models .

- Antitumor Activity : In xenograft models, compounds similar to this compound demonstrated significant antitumor effects, reducing tumor size by approximately 40% without observable toxicity .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics. Its ability to penetrate biological membranes facilitates its action at target sites within cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in various cancer types:

- Study on Prostate Cancer : In a study involving castration-resistant prostate cancer models, the compound demonstrated significant tumor reduction and inhibited metastatic spread .

- Lung Cancer Models : The compound was evaluated in lung cancer xenografts where it showed a marked decrease in tumor volume and improved survival rates compared to control groups .

Research Findings

Recent findings indicate that this compound may also possess additional biological activities beyond its antitumor properties:

- Anti-inflammatory Effects : Preliminary results suggest that the compound may modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), an enzyme implicated in lipid metabolism and energy homeostasis .

Data Tables

科学研究应用

Cancer Treatment

One of the primary applications of 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is its role as a dual inhibitor targeting MET (mesenchymal-epithelial transition factor) and VEGF (vascular endothelial growth factor) pathways. This dual action is crucial for treating various cancers, particularly castration-resistant prostate cancer and osteoblastic bone metastases. Studies have shown that compounds with similar structures can exhibit potent inhibitory effects on these pathways, leading to reduced tumor growth and metastasis .

Kinase Inhibition

Research has indicated that this compound can modulate signal transduction pathways by inhibiting specific kinases involved in cancer progression. For example, it has been reported to have an IC50 value of approximately 0.6 nM against c-Met, showcasing its potency as a kinase inhibitor . The ability to inhibit kinases makes it a valuable candidate for developing targeted therapies in oncology.

Synthesis and Derivatives

The synthesis of this compound involves various chemical reactions that yield derivatives with enhanced biological activity. For instance, derivatives such as N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(3-fluorophenyl)cyclopropane-1,1-dicarboxamide have been explored for their therapeutic potential . These derivatives often exhibit improved pharmacological profiles and specificity toward cancer cells.

相似化合物的比较

Key Observations:

- Core Heterocycle Differences: Replacing quinoline with quinazoline (as in 4-((6,7-Dimethoxyquinazolin-4-yl)amino)phenol) reduces steric hindrance, enhancing solubility and kinase binding affinity .

- Substituent Position: The 3-position phenylamine isomer (3-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine) shows lower similarity (0.89 vs. 0.91) due to altered electronic effects on the quinoline core .

- Biological Activity : Dimethyl-substituted phenylamine analogues (e.g., (3,4-dimethyl)phenylamine) exhibit enhanced Nrf2 activation compared to methoxy-substituted derivatives, highlighting the importance of lipophilic substituents in transcription factor modulation .

Functional Comparisons

Kinase Inhibition

This compound is a precursor to VEGFR2 inhibitors, such as the quinolin-urea derivative used in pancreatic blood vessel studies . In contrast, 6,7-Dimethoxy-N-(3-phenoxyphenyl)quinolin-4-amine Hydrochloride (GW 284543) targets multiple kinases, including PDGFRB, with improved bioavailability due to its phenoxyphenyl group .

Solubility and Bioavailability

- The quinazoline analogue (CAS 202475-60-3) demonstrates superior aqueous solubility (25 mg/mL in PBS) compared to the quinoline-based parent compound (5 mg/mL) due to reduced planarity and increased hydrogen-bonding capacity .

- Methylenedioxy-substituted compounds (e.g., MDMA) exhibit high BBB permeability but lack therapeutic relevance in kinase inhibition .

准备方法

Preparation via Nucleophilic Aromatic Substitution

A representative procedure involves dissolving 6,7-dimethoxy-4-(4-aminophenoxy)quinoline in toluene with triethylamine, followed by heating under reflux. The nucleophilic substitution proceeds efficiently, yielding the target compound in moderate to high yields (up to 73%) depending on conditions and purification methods.

| Parameter | Details |

|---|---|

| Starting materials | 6,7-Dimethoxy-4-chloroquinoline, 4-aminophenol |

| Solvent | Toluene |

| Base | Triethylamine |

| Temperature | Reflux (approx. 110°C) |

| Reaction time | Minutes to hours (varies by experiment) |

| Yield | 16% to 100% (typical around 70%) |

| Purification | Column chromatography (chloroform/acetone) |

| Characterization | 1H NMR, Mass spectrometry |

Use of Triphosgene for Urea Derivative Formation

In some studies, 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine is further reacted with triphosgene in the presence of triethylamine to form urea derivatives, indicating the compound’s utility as a nucleophilic amine in further synthesis. This reaction is performed in toluene under reflux and yields compounds with high purity after chromatographic purification.

Crystalline Form Preparation and Salt Formation

Patents describe the preparation of crystalline forms and salts of derivatives related to this compound, such as hydrochloride salts and malate salts. These processes involve:

- Chlorination steps using agents like thionyl chloride or phosphorus oxychloride.

- Use of various solvents (chloro solvents, alcohols, esters, ketones, ethers, hydrocarbons).

- Controlled temperature conditions ranging from ambient to reflux temperatures.

- Crystallization by addition of anti-solvents at low temperatures (0 to 5°C).

- Purification by filtration and drying to obtain crystalline forms with purity >99.95% by HPLC.

| Step | Description |

|---|---|

| Chlorinating agent | Thionyl chloride, phosphorus oxychloride, etc. |

| Solvent | Chloroform, alcohols, esters, ketones, ethers, hydrocarbons |

| Temperature range | Ambient to reflux (varies by step) |

| Anti-solvent | Dichloromethane, chloro solvents |

| Crystallization temp | 0 to 5 °C |

| Purity | >99.95% (HPLC) |

Comparative Data Table of Key Preparation Methods

| Method | Solvent(s) | Base/Agent | Temp. Range | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | Toluene | Triethylamine | Reflux (~110°C) | 16-73 | Common method for ether formation |

| Urea derivative synthesis | Toluene | Triethylamine, triphosgene | Reflux | Up to 100 | Further functionalization of amine group |

| Crystalline salt formation (patent) | Chloroform, alcohols, ketones | Thionyl chloride, phosphorus oxychloride | Ambient to reflux | N/A | Produces high purity crystalline forms |

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution. In a reflux setup, 4-chloro-6,7-dimethoxyquinoline reacts with 4-aminophenol in a 1:1 molar ratio using toluene/triethylamine (10:1 v/v) as solvent. The reaction achieves a yield of ~90.5% under reflux conditions . Key steps include maintaining anhydrous conditions and monitoring reaction progress via TLC. Post-reaction purification (e.g., column chromatography) ensures >99% purity.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended. A purity threshold of ≥97% is achievable, as reported in commercial batches .

- Structural Confirmation : Use H and C NMR to verify methoxy (δ ~3.9–4.1 ppm) and aromatic proton signals (δ ~6.5–8.5 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 296.32 (M+H) .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Hazards : Classified as acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

- Protective Measures : Use nitrile gloves, lab coats, and fume hoods. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Store at 2–8°C in airtight, light-resistant containers .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

- Methodological Answer :

- Modification Sites :

- Quinoline Core : Replace methoxy groups with halogens or bulkier substituents to assess steric effects.

- Aniline Moiety : Introduce electron-withdrawing groups (e.g., -NO) to modulate electronic properties .

- Biological Assays : Test derivatives against VEGFR-2 (IC values) using kinase inhibition assays. For example, the parent compound showed activity at 500 nM in ocular angiogenesis studies .

Q. What strategies resolve contradictory data in biological activity studies?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., HUVECs for angiogenesis) and control for batch-to-batch compound purity differences.

- Data Normalization : Use internal controls (e.g., SU5416 as a VEGFR-2 inhibitor reference) to calibrate dose-response curves .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to VEGFR-2 and correlate with experimental IC values .

Q. How can reaction yields be improved in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace toluene with DMF or DMSO to enhance solubility of intermediates.

- Catalysis : Test Pd-based catalysts (e.g., Pd(OAc)) to accelerate aryl-oxygen bond formation.

- Process Monitoring : Use in-situ FTIR to track reactant consumption and minimize side products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。